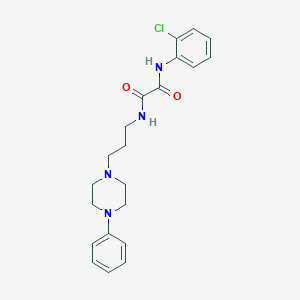

N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

CAS No.: 1049509-84-3

Cat. No.: VC4281346

Molecular Formula: C21H25ClN4O2

Molecular Weight: 400.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049509-84-3 |

|---|---|

| Molecular Formula | C21H25ClN4O2 |

| Molecular Weight | 400.91 |

| IUPAC Name | N'-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

| Standard InChI | InChI=1S/C21H25ClN4O2/c22-18-9-4-5-10-19(18)24-21(28)20(27)23-11-6-12-25-13-15-26(16-14-25)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,23,27)(H,24,28) |

| Standard InChI Key | XNNVPIDFWSNMSN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |

Introduction

N1-(2-Chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound with a molecular formula of C21H25ClN4O2 and a molecular weight of approximately 400.90 g/mol . This compound features a unique structural arrangement, incorporating both a phenylpiperazine moiety and an oxalamide core, which suggests potential biological activity. The presence of a 2-chlorophenyl group and a phenylpiperazine linked by a propyl chain to the oxalamide core indicates possible applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of N1-(2-Chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide likely involves the reaction of oxalyl chloride with the appropriate amine precursors. This process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Industrial methods may incorporate automated systems for efficiency.

Potential Applications

Given its structural complexity and the presence of pharmacologically active moieties, N1-(2-Chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide may have potential applications in medicinal chemistry, particularly in neurological or psychiatric fields. The phenylpiperazine group is known for its involvement in various biologically active compounds, suggesting that this compound could interact with neurotransmitter systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume